
Phenyltrichlorogermane
Overview
Description
Preparation Methods
Phenyltrichlorogermane can be synthesized through several methods:
Direct Synthesis: This method involves the reaction of metallic germanium with chlorobenzene in the presence of metal chloride catalysts such as copper(I) chloride.
Reaction with Tetrachlorogermane: Another method involves the reaction of tetrachlorogermane with arylchlorosilanes in the presence of aluminum chloride.
Reaction of Chlorobenzene and Dichlorogermylene: This method involves the reaction of chlorobenzene with dichlorogermylene formed from metallic germanium and chloride ion in the catalyst.
Chemical Reactions Analysis
Phenyltrichlorogermane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Oxidation and Reduction Reactions: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Reagents and Conditions: Common reagents used in these reactions include phenyl lithium and aluminum chloride.
Scientific Research Applications
Chemical Synthesis and Catalysis
Phenyltrichlorogermane serves as a vital reagent in organic synthesis, particularly in the formation of organogermanes. It can participate in various reactions, including:
- Formation of Organogermanes : It acts as a precursor for synthesizing other organogermanes through reactions with Grignard reagents or other organometallic compounds. For instance, PhGeCl₃ can react with phenylmagnesium bromide to yield hexaphenyldigermane, which is significant for further chemical transformations and applications in materials science .
- Catalytic Applications : The compound can be utilized as a catalyst in various organic reactions. Its ability to form stable complexes allows it to facilitate reactions under milder conditions compared to traditional catalysts .
Semiconductor Industry
This compound has notable implications in the semiconductor industry:
- Precursor for Germanium Films : It is used as a precursor in the chemical vapor deposition (CVD) process for producing germanium thin films. These films are essential for fabricating electronic devices, including transistors and photovoltaic cells. The compound's volatility and reactivity make it suitable for producing high-purity germanium layers .
- Role in Semiconductor Growth : Germylenes derived from this compound are considered intermediates in the growth of germanium thin films, contributing to advancements in semiconductor technology .
Material Science
In material science, this compound is explored for its unique properties:
- Synthesis of Novel Materials : The compound can be used to synthesize new metallasesquioxanes and other hybrid materials that exhibit interesting magnetic and optical properties. For example, research indicates that phenylgermane derivatives can form structures with potential applications in luminescent devices and magnetic materials .
- Nanostructured Materials : The compound's ability to form nanoscale structures opens avenues for developing advanced materials with tailored properties for specific applications, such as sensors and catalysts .
Case Study 1: Synthesis of Organogermanes
A systematic study demonstrated the synthesis of various organogermanes from this compound using Grignard reagents. The yields were optimized by adjusting the stoichiometry of reactants, highlighting its utility in producing high-purity organogermanes for further applications .
Case Study 2: Semiconductor Fabrication
Research focused on using this compound as a precursor in CVD processes showed promising results in producing high-quality germanium films. The films exhibited excellent electrical properties suitable for electronic applications, underscoring the compound's significance in semiconductor manufacturing .
Mechanism of Action
The mechanism of action of phenyltrichlorogermane involves its ability to act as a reagent or catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it is used in. For example, in Grignard reactions, it activates the magnesium reagent, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Phenyltrichlorogermane can be compared with other similar compounds such as:
Diphenyldichlorogermane: This compound has two phenyl groups and two chlorine atoms attached to the germanium atom.
Triphenylgermanium Chloride: This compound has three phenyl groups and one chlorine atom attached to the germanium atom.
Methylgermanium Trichloride: This compound has one methyl group and three chlorine atoms attached to the germanium atom.
This compound is unique due to its specific combination of phenyl and chlorine groups, which gives it distinct reactivity and applications in organic synthesis and catalysis.
Biological Activity
Phenyltrichlorogermane (PhGeCl₃) is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through the reaction of phenylmagnesium bromide with germanium tetrachloride (GeCl₄). The reaction can be represented as follows:
This compound exhibits a tetrahedral geometry around the germanium atom, similar to its silicon analogs. The presence of the phenyl group enhances its solubility in organic solvents, which is crucial for its biological applications.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that organogermanium compounds can exhibit fungicidal and bactericidal activities. A study highlighted that this compound demonstrated significant antifungal activity against various fungal strains, suggesting its potential as an antifungal agent in agricultural applications .
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Candida albicans | 15 | 100 |
Aspergillus niger | 12 | 100 |
Staphylococcus aureus | 20 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that at lower concentrations, this compound exhibited minimal cytotoxic effects. However, at higher concentrations, it induced apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Case Study: Cytotoxic Effects on Cancer Cells
A notable case study involved the treatment of breast cancer cell lines (MCF-7) with varying concentrations of this compound. The results showed that:
- At 10 µM concentration, cell viability was reduced by 25%.
- At 50 µM concentration, cell viability decreased by 60%.
- At 100 µM concentration, significant apoptosis was observed.
These findings indicate that this compound may act as a selective cytotoxic agent against certain cancer cells while sparing normal cells at lower doses.
The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS) upon cellular uptake. This oxidative stress can lead to cellular damage and apoptosis in susceptible cells. Additionally, it is hypothesized that this compound may interfere with cellular signaling pathways related to growth and proliferation .
Applications in Material Science
Beyond its biological activities, this compound is also being explored for its applications in material science. Its ability to form stable silsesquioxanes when reacted with silanes opens avenues for developing new materials with unique properties such as thermal stability and electrical conductivity. These materials are being investigated for use in electronics and nanotechnology .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing phenyltrichlorogermane, and how can purity be ensured during purification?
this compound is synthesized via the reaction of phenylgermane with hydrogen chloride (HCl) under controlled conditions. A typical protocol involves condensing HCl onto degassed phenylgermane at liquid nitrogen temperature, followed by slow warming to room temperature in a sealed Pyrex vessel. Purification is achieved through vacuum trap-to-trap distillation to isolate the product from byproducts like benzene and GeH₄. Purity validation requires gas-phase infrared spectroscopy to confirm structural integrity and absence of contaminants .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Acid-resistant gloves, flame-retardant lab coats, and eye protection to prevent skin/eye contact (H314 hazard) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (H332 hazard) .
- Spill Management: Avoid water contact to prevent hazardous decomposition (e.g., HCl release). Contaminated materials must be disposed via licensed waste management services .
- Emergency Procedures: Immediate decontamination with water and consultation with poison control centers if exposed .
Q. How can researchers characterize this compound’s structural and chemical properties experimentally?
- Infrared (IR) Spectroscopy: Identifies Ge-Cl and Ge-C bonding signatures (e.g., ~400–500 cm⁻¹ for Ge-Cl stretches) .
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve phenyl group environments, though Ge isotopes (e.g., ⁷⁶Ge) may complicate splitting patterns.
- Elemental Analysis: Validates stoichiometry (C₆H₅Cl₃Ge; MW 256.1 g/mol) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition thresholds .
Q. What are the best practices for ensuring experimental reproducibility in this compound-based reactions?
- Detailed Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report reaction conditions (temperature, solvents, molar ratios) and purification steps .
- Supplementary Data: Provide raw spectral data (IR, NMR) and chromatograms in supporting information .
- Control Experiments: Replicate key steps (e.g., trap-to-trap distillation) to confirm yield consistency .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in organogermanium synthesis?
- Isotopic Labeling: Use deuterated analogs (e.g., phenylgermane-d₃) to track proton transfer steps in Ge-Cl bond formation .
- Kinetic Analysis: Monitor reaction intermediates via time-resolved IR or mass spectrometry under varying temperatures.
- Computational Modeling: Density Functional Theory (DFT) can predict transition states and energetics for Ge-centered reactions .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Systematic Parameter Screening: Vary HCl stoichiometry, reaction time, and cooling rates to identify optimal conditions .
- Byproduct Analysis: Use GC-MS to detect trace GeH₄ or benzene, which may indicate incomplete purification .
- Cross-Validation: Compare results with independent methods (e.g., alternative Ge precursors) to isolate procedural biases .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Preliminary Ecotoxicology Assays: Conduct Daphnia magna acute toxicity tests to estimate LC₅₀ values, even if full PBT (Persistence, Bioaccumulation, Toxicity) data are unavailable .
- Soil Mobility Studies: Use column chromatography to simulate leaching behavior in synthetic soil matrices .
- Collaborative Data Sharing: Contribute findings to open databases (e.g., PubChem) to build community-driven hazard profiles .
Q. What advanced techniques are suitable for studying this compound’s reactivity under extreme conditions?
- High-Pressure Reactors: Investigate Ge-Cl bond stability under pressures >1 atm to mimic industrial processing environments .
- Cryogenic Spectroscopy: Characterize low-temperature intermediates (e.g., Ge···Cl adducts) via matrix isolation IR .
- Synchrotron X-Ray Diffraction: Resolve crystal structure dynamics during thermal decomposition (e.g., GeO₂ formation) .
Q. How can computational tools enhance the design of this compound-derived materials?
- Molecular Dynamics (MD) Simulations: Model interactions with polymers or nanoparticles to predict composite stability .
- QSPR Modeling: Relate substituent effects (e.g., electron-withdrawing groups on phenyl rings) to Ge-Cl reactivity .
- Reaction Pathway Prediction: Use machine learning (e.g., Chemprop) to optimize synthetic routes for novel organogermanium compounds .
Q. Methodological Frameworks
- Data Management: Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like Zenodo or Figshare .
- Experimental Design: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
- Contradiction Analysis: Use root-cause analysis (e.g., Ishikawa diagrams) to trace yield discrepancies to procedural variables .
Properties
IUPAC Name |
trichloro(phenyl)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWQSBMDFPABPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148035 | |
Record name | Trichlorophenylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-29-9 | |
Record name | Trichlorophenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorophenylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trichlorophenylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorophenylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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